molecular formula C11H18ClN5 B15114946 N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15114946
M. Wt: 255.75 g/mol
InChI Key: QWNJEYZKONVJBD-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride is a bispyrazole derivative featuring two methyl-substituted pyrazole rings connected via a methylene-amine linker, with a hydrochloride counterion enhancing its solubility and stability. This compound belongs to the heterocyclic amine class, a group widely explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-13-15(3)10(8)7-12-11-5-9(2)14-16(11)4;/h5-6,12H,7H2,1-4H3;1H

InChI Key

QWNJEYZKONVJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: H-Series Protein Kinase Inhibitors (Isoquinoline Sulfonamides)

The H-series inhibitors (e.g., H-7, H-8, and H-9 hydrochlorides) share functional similarities with the target compound, such as nitrogen-rich heterocycles and hydrochloride salt formulations (Figure 3) . Key differences include:

  • Core Structure: The H-series employs isoquinoline sulfonamide scaffolds, whereas the target compound uses pyrazole rings.
  • Binding Affinity: H-series inhibitors target protein kinases (e.g., PKA, PKC) via sulfonamide interactions with ATP-binding pockets.
  • Solubility : Hydrochloride salts in both classes enhance aqueous solubility, but pyrazole derivatives may exhibit better membrane permeability due to lower molecular weight and fewer polar groups.

Methyl Benzoate Derivatives (PCSK9 Inhibitors)

Methyl benzoate derivatives (B1–B5) from Figure 7 are benzamide-based PCSK9 inhibitors. Comparisons include:

  • Heterocyclic vs. Aromatic Cores: B1–B5 rely on methoxy/fluoro-substituted benzamides, while the pyrazole-based compound utilizes nitrogen-rich rings.
  • Bioactivity : B4 (4-methoxybenzamide) showed the highest PCSK9 inhibition (~70% at 10 µM), suggesting electron-donating groups enhance activity. The target compound’s dimethylpyrazole groups could mimic this effect via steric and electronic modulation.

Alkaloid Hydrochlorides (Berberine Derivatives)

Berberine hydrochloride and related alkaloids (Figure 2) are bioactive natural products. Contrasts include:

  • Pharmacokinetics : Berberine suffers from poor oral bioavailability (<5%) due to extensive first-pass metabolism. The pyrazole derivative’s smaller size and lack of conjugated aromatic systems may improve absorption.
  • Mechanism : Berberine acts via AMPK activation and lipid metabolism modulation, while the pyrazole compound’s mechanism remains speculative but could involve kinase or protease inhibition.

Data Table: Comparative Analysis

Property Target Compound H-7 Hydrochloride B4 (Methoxybenzamide) Berberine Hydrochloride
Molecular Weight ~300–350 g/mol (estimated) 405.3 g/mol ~285 g/mol 371.8 g/mol
Core Structure Bispyrazole Isoquinoline sulfonamide Methoxybenzamide Benzylisoquinoline alkaloid
Solubility High (HCl salt) Moderate (polar groups) Low (lipophilic substituents) Low (crystalline form)
Bioactivity (Example) Kinase inhibition (hypothetical) PKA IC50: 3.3 µM PCSK9 inhibition: ~70% at 10 µM AMPK activation, LDL reduction

Research Findings and Implications

  • Structural Advantages: The target compound’s pyrazole rings may offer metabolic stability over isoquinoline-based inhibitors, which are prone to enzymatic degradation .
  • Synergy with Hydrochloride Salts : Like berberine and H-series compounds, the hydrochloride formulation likely improves solubility and crystallinity, aiding in purification and formulation .
  • Gaps in Data : Specific inhibitory potency, toxicity, and pharmacokinetic profiles for the target compound require empirical validation. Current comparisons are inferred from structural analogs.

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound characterized by its unique dual pyrazole structure. This structure contributes to its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

  • Molecular Formula : C11H18ClN5
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856101-54-6

The compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology .

This compound exhibits its biological activity primarily through enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism positions it as a candidate for developing selective enzyme inhibitors that could be beneficial in treating various diseases .

Enzyme Inhibition

The compound has shown promising results in inhibiting several enzymes associated with disease pathways:

  • Enzyme Targeting : Significant studies have indicated that the compound can inhibit key enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of derivatives of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound has a considerable cytotoxic effect on cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies have also suggested that derivatives of this compound may possess antimicrobial properties. Further research is required to fully elucidate these effects and their mechanisms.

Case Studies

  • Cytotoxicity Against Hepatocellular Carcinoma :
    A study reported that specific derivatives exhibited significant cytotoxic potential against HepG2 cell lines with IC50 values around 17.82 mg/mL .
  • Inhibition of Aurora-A Kinase :
    Another study highlighted the compound's ability to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, showcasing its potential in targeting specific kinases involved in tumor growth regulation .

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